![molecular formula C20H22N4O B2895116 3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 868153-14-4](/img/structure/B2895116.png)
3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Scientific Research Applications
Glucosidase Inhibitors and Antioxidant Activity
- A study by Özil et al. (2018) describes the synthesis of 2-(aryl)-6-morpholin-4-yl-1H-benzimidazole derivatives, closely related to your compound of interest. These compounds were found to have in vitro antioxidant activities and were potent α-glucosidase inhibitors, suggesting potential applications in treating diabetes and oxidative stress-related conditions (Özil, Cansu Parlak, & Baltaş, 2018).
Antimicrobial Activity
- In another study, Badawey and Gohar (1992) synthesized pyrido[1,2-a]benzimidazole derivatives, including morpholino-acetyloxy and tosyloxy analogs. These compounds exhibited in vitro antimicrobial activity, demonstrating their potential in developing new antimicrobial agents (Badawey & Gohar, 1992).
Renin Inhibition for Cardiovascular Diseases
- Imaeda et al. (2016) discovered a benzimidazole derivative, TAK-272, with morpholine structural elements, which acts as a potent and orally active renin inhibitor. This has implications in treating hypertension and cardiovascular/renal diseases (Imaeda et al., 2016).
Antifungal Applications
- A 2015 study by Qu et al. on benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moieties showed significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. This suggests potential use in agricultural or pharmaceutical antifungal products (Qu, Fubo Li, & Xing, 2015).
Anti-inflammatory Activity
- Rathore et al. (2017) synthesized benzimidazole derivatives bearing morpholine rings, exhibiting anti-inflammatory activities. These compounds were particularly effective in the carrageenan-induced rat paw edema test, indicating potential therapeutic applications in treating inflammatory diseases (Rathore et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-6-15-14(2)16(13-21)19-22-17-7-4-5-8-18(17)24(19)20(15)23-9-11-25-12-10-23/h4-5,7-8H,3,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRTVEISQPXMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
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